METHYL 2-(BENZENESULFONYL)-3-(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-5-ENE-3-CARBOXYLATE
Overview
Description
Methyl 2-(phenylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[221]hept-5-ene-3-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(BENZENESULFONYL)-3-(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-5-ENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The phenylsulfonyl group can be introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic core or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(BENZENESULFONYL)-3-(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-5-ENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclic core provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(phenylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: A similar compound with a slightly different bicyclic structure.
Methyl 2-(phenylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxamide: A compound with an amide group instead of an ester.
Uniqueness
The uniqueness of METHYL 2-(BENZENESULFONYL)-3-(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-5-ENE-3-CARBOXYLATE lies in its combination of a bicyclic core, a trifluoromethyl group, and a phenylsulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-23-13(20)14(15(16,17)18)10-7-8-11(9-10)19(14)24(21,22)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUIFBSFAJCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2CC(N1S(=O)(=O)C3=CC=CC=C3)C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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